molecular formula C20H23N3O4S B4575660 N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4575660
M. Wt: 401.5 g/mol
InChI Key: OZFHKEGZJPJPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14092740 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase (HDAC) inhibitor with selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity and potential as an anticancer drug through mechanisms including blocking cancer cell proliferation and inducing apoptosis (Nancy Z. Zhou et al., 2008).

Anti-acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing substantial increases in activity with certain substituents, indicating potential for development as antidementia agents (H. Sugimoto et al., 1990).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has shown significant efficacy in chronic myelogenous leukemia (CML) patients, with the study identifying main metabolic pathways in humans after oral administration, contributing to the understanding of its pharmacokinetics and pharmacodynamics (Aishen Gong et al., 2010).

Capillary Electrophoresis for Drug Analysis

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, offering a promising method for the quality control of pharmaceuticals due to its simplicity, effectiveness, and low cost (Lei Ye et al., 2012).

HDAC Inhibition in Colon Carcinoma

CI-994 or N-acetyldinaline, a known antitumor cytostatic agent undergoing clinical trial, has been shown to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in living cells and suggesting a primary molecular mechanism for its antitumor activity (A. Kraker et al., 2003).

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-8-9-16(12-19(14)28(26,27)23-10-3-4-11-23)20(25)22-18-7-5-6-17(13-18)21-15(2)24/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFHKEGZJPJPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.